5-[(3-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-[(3-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that features an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(3-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-[(3-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(3-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 5-[(3-methoxyphenoxy)methyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Uniqueness
5-[(3-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and the oxadiazole ring contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
5-[(3-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-20-13-6-3-5-12(9-13)17-18-16(23-19-17)11-22-15-8-4-7-14(10-15)21-2/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMTUWMLGWJOCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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